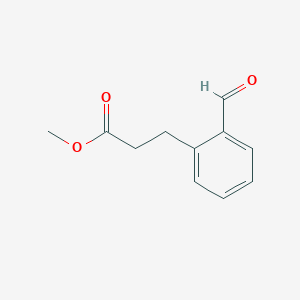

Methyl 3-(2-formylphenyl)propionate

Description

Methyl 3-(2-formylphenyl)propionate is an aromatic ester featuring a propionate backbone esterified with a methyl group and substituted at the phenyl ring with a formyl (–CHO) group at the ortho position. The compound combines the reactivity of an aldehyde (for nucleophilic additions or oxidations) with the hydrolytic stability of an ester. Its structure enables diverse applications, including pharmaceutical intermediates, agrochemical precursors, and coordination chemistry due to the formyl group’s ability to act as a ligand or participate in condensation reactions.

Properties

CAS No. |

63969-79-9 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-(2-formylphenyl)propanoate |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-5,8H,6-7H2,1H3 |

InChI Key |

JWECQVRJUPESPW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-(2-formylphenyl)propionate are best contextualized by comparing it to related esters with varying substituents on the phenyl ring or backbone. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Methyl 3-(Substituted Phenyl)propionate Derivatives

Key Research Findings

Reactivity and Applications :

- The formyl group in this compound allows for derivatization into imines or hydrazones, critical in drug design. In contrast, the hydroxyl variant (Methyl 3-(2-hydroxyphenyl)propionate) undergoes ester hydrolysis more readily under basic conditions due to electron-withdrawing effects.

- Esters with electron-deficient aromatic rings (e.g., 4-chlorophenyl isoxazole propionates) show enhanced bioactivity. Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl]propionate, for example, demonstrated 95% larval mortality in Aedes aegypti at 20 ppm, highlighting substituent-dependent efficacy.

Physical Properties :

- The thiophene derivative (Methyl 3-(thiophen-2-yl)propionate) is a pale yellow liquid (BP: ~166°C), while the hydroxyl analog is a crystalline solid (MP: 40–44°C). The formyl variant’s physical state is inferred to be liquid based on structural analogs.

- Solubility trends correlate with substituent polarity: hydroxyl > formyl > methoxy > thiophene.

Safety and Handling :

- Sulfur-containing derivatives (e.g., Methyl 3-(methylthio)propionate) require storage at ambient temperatures to prevent decomposition. The formyl variant may necessitate protection from moisture and oxidizers due to aldehyde sensitivity.

Structural Insights from Crystallography

While direct data for this compound are sparse, related compounds (e.g., ) reveal intramolecular C–H···O hydrogen bonds stabilizing planar conformations. Such interactions likely enhance thermal stability and influence packing in the solid state. In contrast, Methyl 3-(2-hydroxyphenyl)propionate forms intermolecular hydrogen bonds, leading to higher melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.